3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride
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Overview
Description
3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride typically involves the reaction of 2-phenylquinazolin-4-amine with 3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups. These derivatives may exhibit different chemical and biological properties, making them useful for further research and development.
Scientific Research Applications
3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of action of quinazoline derivatives.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4-amine: A precursor in the synthesis of 3-Hydroxy-2-((2-phenylquinazolin-4-yl)amino)propanoic acid hydrochloride.
3-Hydroxypropanoic acid: Another precursor used in the synthesis.
Quinazoline derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-hydroxy-2-[(2-phenylquinazolin-4-yl)amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3.ClH/c21-10-14(17(22)23)19-16-12-8-4-5-9-13(12)18-15(20-16)11-6-2-1-3-7-11;/h1-9,14,21H,10H2,(H,22,23)(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWHGUCTSFQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC(CO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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